Potassium ((cyclohexylamino)methyl)trifluoroborate
Overview
Description
Potassium ((cyclohexylamino)methyl)trifluoroborate is a chemical compound with the CAS Number: 888711-52-2 and a molecular weight of 219.1 .
Synthesis Analysis
While specific synthesis methods for Potassium ((cyclohexylamino)methyl)trifluoroborate were not found, related compounds such as potassium organotrifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 and the InChI key is GYUWPHIATXXXJT-UHFFFAOYSA-N .Chemical Reactions Analysis
Potassium trifluoroborates, a class of organoboron reagents to which this compound belongs, are known to be versatile coupling partners in a vast array of C–C bond-forming reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in an inert atmosphere and under -20C .Scientific Research Applications
Improved Synthesis Techniques
Potassium (cyclohexylamino)methyl trifluoroborate and related compounds have been the subject of improved synthesis techniques. For example, Molander and Hoag (2003) developed an improved synthesis for potassium (trifluoromethyl)trifluoroborate, a compound closely related to potassium (cyclohexylamino)methyl trifluoroborate, which may have implications for the synthesis of the latter (Molander & Hoag, 2003).
Applications in Organic Synthesis
Potassium (cyclohexylamino)methyl trifluoroborate is likely to have applications in organic synthesis. For example, Molander and Rivero (2002) discussed the use of potassium alkenyltrifluoroborates in Suzuki cross-coupling reactions, which indicates a potential role for potassium (cyclohexylamino)methyl trifluoroborate in similar reactions (Molander & Rivero, 2002).
Environmental and Energy Applications
Compounds similar to potassium (cyclohexylamino)methyl trifluoroborate have been used in environmental and energy research. Binczak et al. (2016) investigated the absorption of carbon dioxide into aqueous potassium carbonate solutions containing cyclohexylamine, suggesting possible environmental applications for potassium (cyclohexylamino)methyl trifluoroborate (Binczak et al., 2016).
Potential in Inorganic Chemistry
The compound also has potential applications in inorganic chemistry. Meiners, Herrmann, and Roesky (2007) synthesized complexes involving similar potassium compounds, indicating that potassium (cyclohexylamino)methyl trifluoroborate may be useful in the synthesis of new inorganic compounds (Meiners, Herrmann, & Roesky, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;(cyclohexylamino)methyl-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUWPHIATXXXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CCCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670568 | |
Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ((cyclohexylamino)methyl)trifluoroborate | |
CAS RN |
888711-52-2 | |
Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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